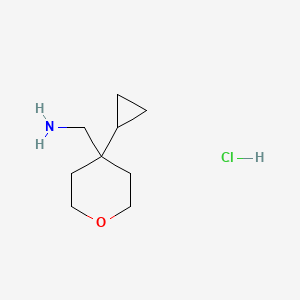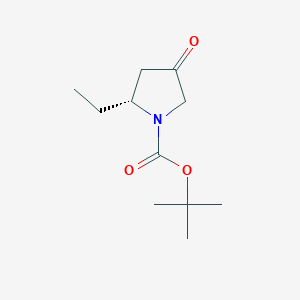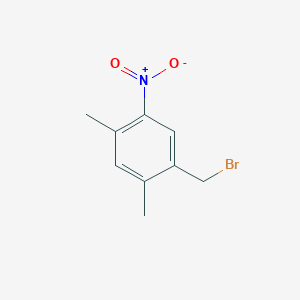
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-substituted phenoxy group, and a dimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane can be synthesized through a multi-step process involving the reaction of tert-butyl(chloro)dimethylsilane with 3-chloro-4-methylphenol. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group onto the silicon atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of tert-butyl(3-amino-4-methylphenoxy)dimethylsilane.
Oxidation: Formation of tert-butyl(3-chloro-4-quinonyl)dimethylsilane.
Reduction: Formation of this compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane is used as a protecting group for hydroxyl functionalities during multi-step organic syntheses. It is also employed in the preparation of silyl ethers and other silicon-containing compounds .
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique structural properties make it valuable in the formulation of advanced materials .
Mécanisme D'action
The mechanism of action of tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane involves its ability to act as a silylating agent. The compound can form stable silyl ethers by reacting with hydroxyl groups, thereby protecting them from unwanted reactions during synthetic processes. The molecular targets include hydroxyl-containing compounds, and the pathways involve nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(chloro)dimethylsilane
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(4-chlorobutoxy)dimethylsilane
Uniqueness
Its ability to undergo various chemical transformations and its utility as a protecting group in organic synthesis highlight its versatility .
Propriétés
Formule moléculaire |
C13H21ClOSi |
|---|---|
Poids moléculaire |
256.84 g/mol |
Nom IUPAC |
tert-butyl-(3-chloro-4-methylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
Clé InChI |
KUACYHHRESHSLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)

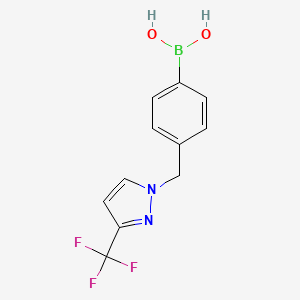

![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
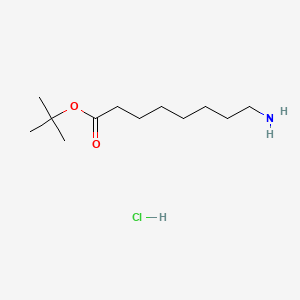

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)
